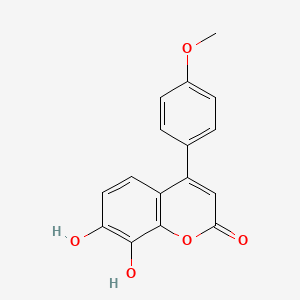

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

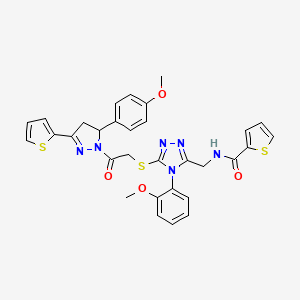

“7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one” is a derivative of coumarin . Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .

Synthesis Analysis

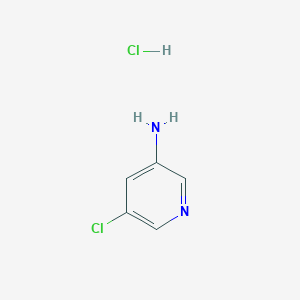

The synthesis of coumarin derivatives, including “7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one”, has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed based on the experimental results, which provides a reference for future industrialized production of coumarins .Molecular Structure Analysis

The molecular structure of “7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one” is a simple coumarin since structural substitution occurs only in the benzene ring using two hydroxyl radicals .Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapeutics

Background: Prostate cancer (CaP) remains a significant health challenge, with high mortality rates due to resistance to existing therapies. Novel therapeutic strategies are urgently needed to improve patient outcomes.

Role of 7,8-Dihydroxyflavone:- Inhibition of Castration-Resistant Tumor Growth : Recent studies have identified 7,8-dihydroxyflavone as a potent inhibitor of castration-resistant tumor growth. It disrupts CTBP1-AS-mediated p53 action, making it a promising candidate for targeted therapies .

Synthesis of Coumarin Derivatives

Background: Coumarins are versatile compounds with diverse biological activities. Researchers continually seek efficient methods for their synthesis.

Role of 7,8-Dihydroxyflavone:- Effective Synthesis of 7-Hydroxy-4-Substituted Coumarins : Based on the Pechmann coumarin synthesis method, 7,8-dihydroxyflavone derivatives can be synthesized more efficiently. This approach saves time and cost, making it valuable for industrial production .

Neuroprotection and Cognitive Enhancement

Background: Neurodegenerative diseases and cognitive decline are major health concerns. Compounds with neuroprotective properties are of great interest.

Role of 7,8-Dihydroxyflavone:- TrkB Agonist : 7,8-dihydroxyflavone acts as a selective agonist for the TrkB receptor, a key player in neuronal survival and plasticity. It enhances synaptic plasticity, memory formation, and neuroprotection .

Antioxidant and Anti-Inflammatory Effects

Background: Oxidative stress and inflammation contribute to various diseases. Natural compounds with antioxidant and anti-inflammatory properties are sought after.

Role of 7,8-Dihydroxyflavone:- Anti-Inflammatory Action : It modulates inflammatory pathways, potentially mitigating chronic inflammation .

Bone Health and Osteogenesis

Background: Maintaining bone health and promoting osteogenesis are critical for preventing osteoporosis and fractures.

Role of 7,8-Dihydroxyflavone:- Stimulates Osteoblast Differentiation : 7,8-dihydroxyflavone promotes osteoblast differentiation and bone mineralization. It may have implications for bone regeneration and fracture healing .

Wirkmechanismus

Target of Action

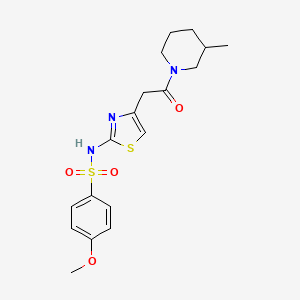

The primary target of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is the RNA-binding protein PSF . PSF functions as an epigenetic modifier by interacting with long noncoding RNAs and the corepressor complex . It also promotes RNA splicing events to enhance oncogenic signals .

Mode of Action

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one interacts with PSF and inhibits its RNA-binding ability . This compound disrupts PSF complex formation, PSF-mediated RNA splicing, and the epigenetic pathway .

Biochemical Pathways

The compound affects the pathways associated with PSF. Exposure to the compound inhibits PSF target gene expression at the mRNA level . It reverses epigenetically repressed PSF downstream targets, such as cell-cycle inhibitors, at the transcriptional level .

Pharmacokinetics

The compound’s effectiveness at blocking psf rna-binding ability and suppressing treatment-resistant prostate and breast cancer cell proliferation suggests it has sufficient bioavailability .

Result of Action

The compound’s action results in the suppression of treatment-resistant prostate and breast cancer cell proliferation . It enhances histone acetylation to induce the expression of apoptosis as well as cell-cycle inhibitors .

Action Environment

The compound has been shown to exhibit antitumor efficacy in a hormone therapy–resistant prostate cancer xenograft mouse model, suggesting its action may be influenced by the tumor microenvironment .

Eigenschaften

IUPAC Name |

7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHBLKPFCNMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)

![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)

![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)

![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)